4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is a complex organic compound characterized by its multiple methoxyphenyl and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by vinylation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares similar methoxyphenyl groups but differs in its core structure.
2,2-Bis(4’-hydroxyphenyl)-4-methylpentane: Contains similar phenyl groups but has different functional groups and overall structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to its specific arrangement of methoxyphenyl and vinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C51H45NO4 |
---|---|
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
N,N-bis[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C51H45NO4/c1-36-6-20-43(21-7-36)52(44-22-8-37(9-23-44)34-50(39-12-26-46(53-2)27-13-39)40-14-28-47(54-3)29-15-40)45-24-10-38(11-25-45)35-51(41-16-30-48(55-4)31-17-41)42-18-32-49(56-5)33-19-42/h6-35H,1-5H3 |
InChI-Schlüssel |
SPUYUYIYFWAPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C=C(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.